1-Aminopropane-1,2-diol
CAS No.: 93240-62-1
Cat. No.: VC19220641
Molecular Formula: C3H9NO2
Molecular Weight: 91.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93240-62-1 |
|---|---|
| Molecular Formula | C3H9NO2 |
| Molecular Weight | 91.11 g/mol |
| IUPAC Name | 1-aminopropane-1,2-diol |
| Standard InChI | InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | UZUMQQZPGOFJBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(N)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Aminopropane-1,2-diol exhibits a chiral carbon center at the second position, leading to two enantiomers: (R)- and (S)-3-amino-1,2-propanediol. The (S)-enantiomer, for instance, has a specific rotation of (in chloroform) and a melting point of 55°C . The compound’s structure (Fig. 1) facilitates hydrogen bonding and coordination with metal ions, enhancing its solubility in polar solvents like water .
Physical and Chemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 91.11 g/mol | |
| Boiling Point | 130°C (at atmospheric pressure) | |
| Melting Point | 55–57°C | |
| Density (25°C) | 1.175 g/mL | |
| Solubility | Miscible with water |
Synthesis Methodologies
Catalytic Aminolysis of Epoxides
A patent-pending method employs glycerin chlorohydrin as a precursor, reacting it with 25–27% aqueous ammonia under catalytic conditions. Copper oxide () serves as the primary catalyst, augmented by promoters like iron oxide () or zinc oxide (). At 30–50°C, this method achieves a 99% purity product with a reaction time of 1–3 hours . The reaction mechanism involves nucleophilic attack by ammonia on the epoxide ring, followed by ring-opening to yield the diol .
Flow Chemistry Approaches
Modern flow reactors optimize the synthesis of 3-amino-1,2-propanediol by precisely controlling residence times and reagent ratios. For example, a two-chamber system with a total residence time of 23.98 minutes produces a 67.4% yield when using 1-chloro-1,2-propanediol (1-CPD) and ammonia . This method enhances scalability and reduces byproduct formation compared to batch processes .
Biocatalytic Routes
Enzymatic synthesis using immobilized lipases (e.g., Novozym® 435) enables selective acylation of 1-aminopropane-1,2-diol. A two-step process first acylates the amino group with stearic acid (92% yield), followed by O-acylation with myristic acid (54% yield), producing pseudo-ceramides for cosmetic applications . This green chemistry approach minimizes waste and operates under mild conditions (room temperature, aqueous media) .
Industrial and Biomedical Applications
Pharmaceutical Intermediates
1-Aminopropane-1,2-diol is indispensable in synthesizing iohexol and iopamidol, nonionic contrast agents used in radiography. These agents rely on the compound’s ability to coordinate iodine atoms while maintaining low osmolality, reducing patient discomfort .
Agricultural Chemicals
As a pesticide intermediate, the compound’s amino group reacts with electrophilic agents to form Schiff bases, which exhibit herbicidal and fungicidal activity. Its biodegradability aligns with trends toward environmentally friendly agrochemicals .
Biochemical Research
In enzymology, 1-aminopropane-1,2-diol acts as a substrate for alcohol dehydrogenases and aminotransferases. Studies using -labeled variants have elucidated metabolic pathways in prokaryotes, particularly glycerol metabolism in E. coli .
Challenges and Future Directions
Synthesis Optimization
Despite advances, current methods face limitations in enantiomeric purity. For instance, the catalytic aminolysis route predominantly yields racemic mixtures, necessitating costly resolution techniques . Future research could explore asymmetric catalysis using chiral ligands or engineered enzymes to improve stereoselectivity.
Expanding Applications
Emerging uses in lipid nanotechnology, such as synthesizing cationic lipids for mRNA vaccine delivery, warrant investigation. The compound’s hydroxyl groups can be functionalized with lipid tails, enhancing biocompatibility and cellular uptake .
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